molecular formula C16H17N3O3 B2691969 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-73-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2691969
CAS No.: 2034450-73-0
M. Wt: 299.33
InChI Key: JELLNDLCWPCIML-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole-Benzodioxole Hybrid Molecules

The convergence of benzimidazole and benzodioxole pharmacophores arises from decades of research into heterocyclic compounds with broad-spectrum biological activities. Benzimidazole, first synthesized in 1872 via the reduction of 2-nitro-4-methylacetanilide, gained prominence for its structural similarity to purine bases, enabling interactions with nucleic acids and enzymes. By the mid-20th century, derivatives such as albendazole and omeprazole demonstrated antiparasitic and antiulcer applications, respectively, validating benzimidazole’s therapeutic versatility. Parallelly, benzodioxole derivatives, isolated from natural sources like Piper species, exhibited antioxidant and anticancer properties due to their ability to modulate oxidative stress pathways.

The hybridization of these scaffolds emerged in the early 21st century as a response to rising drug resistance. For instance, Hawash et al. (2020) synthesized benzodioxole-carboxamide hybrids showing selective cytotoxicity against Hep3B liver cancer cells (IC~50~ = 3.94–9.12 mM), while Milstein et al. (2017) developed cobalt-catalyzed benzimidazole derivatives with antitumor activity. These studies laid the groundwork for combining benzodioxole’s metabolic stability with benzimidazole’s kinase inhibition potential, a strategy now central to overcoming multidrug resistance in oncology and infectious diseases.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(11-2-3-12-13(6-11)19-8-18-12)17-7-10-1-4-14-15(5-10)22-9-21-14/h1,4-5,8,11H,2-3,6-7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELLNDLCWPCIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC4=C(C=C3)OCO4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the cyclization of catechol derivatives under acidic conditions. Subsequent steps may include the formation of the imidazole ring through a condensation reaction with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole ring is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines and bacterial strains.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for use in the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of specific biochemical processes, such as cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthesis routes, and pharmacological implications.

Structural Analogues of Benzoimidazole-5-carboxamide Derivatives

Substituent Variations

  • 1-Cyclohexyl-2-(4-nitrophenyl)-N-phenyl-1H-benzo[d]imidazole-5-carboxamide (VIIw): Features a nitrophenyl group at position 2 and a phenyl carboxamide substituent. Melting point: 130–132°C .
  • N-Benzyl-1-cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide (VIIx) : Incorporates a benzyl group on the carboxamide nitrogen, improving lipophilicity. Melting point: 126–128°C .
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide : Contains methoxy groups on both the benzoimidazole and carboxamide moieties, which may enhance solubility and hydrogen-bonding interactions. Synthesized via a one-pot reductive cyclization using sodium dithionite .

Key Structural Differences in the Target Compound

  • The tetrahydrobenzoimidazole core (4,5,6,7-tetrahydro) introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs like VIIw or VIIx.
Pharmacological and Metabolic Considerations
  • Carboxamide Pharmacophore: The carboxamide group serves as a hydrogen-bond donor/acceptor, critical for target engagement. Analogous compounds exhibit anticancer, anti-inflammatory, and enzyme-inhibitory activities .
  • Metabolic Stability: The benzodioxole group may mitigate N-demethylation, a common metabolic pathway observed in imidazole carboxamides like DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide), which undergoes hepatic microsomal N-demethylation to release formaldehyde .

Data Tables

Table 1. Physical Properties of Selected Benzoimidazole-5-carboxamides
Compound Melting Point (°C) ¹H NMR (δ, ppm) Key Substituents
Target Compound Not reported N/A Benzodioxolemethyl, tetrahydro core
VIIw 130–132 8.2 (d, Ar-H), 7.5 (m, Ph-H) Nitrophenyl, phenyl carboxamide
VIIx 126–128 7.8 (s, NH), 4.6 (s, CH₂-benzyl) Benzyl, nitrophenyl
2-(3,4-Dimethoxyphenyl)-...carboxamide 145–147 3.8 (s, OCH₃), 7.1 (d, Ar-H) Methoxy groups, propyl

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a benzo[d]imidazole framework. The presence of these aromatic systems is believed to contribute to its biological activity.

In Vitro Studies

Numerous studies have evaluated the anticancer properties of compounds related to this compound. For instance:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). In one study, the IC50 values for related compounds were reported as follows:
    CompoundCell LineIC50 (µM)
    Reference Drug (Doxorubicin)HepG27.46
    Reference Drug (Doxorubicin)HCT1168.29
    Compound A (similar structure)HepG22.38
    Compound B (similar structure)HCT1161.54
    These results indicate that certain derivatives exhibit stronger cytotoxic effects than the standard drug doxorubicin .

The mechanisms underlying the anticancer activity of this class of compounds involve several pathways:

  • Apoptosis Induction : Studies have shown that treatment with these compounds leads to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that these compounds can induce cell cycle arrest in the G1 phase, inhibiting cancer cell proliferation .
  • EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Case Study 1: Antitumor Activity Assessment

In a comprehensive study evaluating multiple derivatives of benzo[d][1,3]dioxole-containing compounds, researchers found that certain derivatives exhibited significant antitumor activity with IC50 values lower than those of established chemotherapeutics. These findings were corroborated by molecular docking studies that suggested favorable interactions with target proteins involved in cancer progression .

Case Study 2: Mechanistic Insights

Another study focused on the apoptotic pathways activated by these compounds. It was found that treatment led to an increase in early and late apoptotic cells as well as a slight increase in necrotic cells. The data indicated that the induction of apoptosis was mediated through mitochondrial pathways and involved key apoptotic regulators .

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